molecular formula C15H26N2O3 B2807004 tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate CAS No. 1197980-74-7

tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate

Cat. No.: B2807004
CAS No.: 1197980-74-7
M. Wt: 282.384
InChI Key: WFTKBTAOGYJSFW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features a tert-butyl group, a cyclobutanecarbonylamino group, and a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine-1-carboxylic acid tert-butyl ester and cyclobutanecarbonyl chloride.

  • Reaction Steps: The cyclobutanecarbonyl chloride is reacted with piperidine-1-carboxylic acid tert-butyl ester in the presence of a base such as triethylamine to form this compound.

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents may be used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the piperidine ring.

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the manufacture of fentanyl and its derivatives . Fentanyl is a potent opioid receptor agonist, so it’s possible that this compound may also interact with opioid receptors.

Mode of Action

As an intermediate in the synthesis of fentanyl and its derivatives, it may be involved in the formation of the final active compound. Fentanyl and its derivatives primarily act by binding to the body’s opioid receptors, leading to a decrease in the perception of pain .

Biochemical Pathways

This pathway is responsible for pain perception and the body’s response to pain .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • N-Boc-4-chloro-1-butanamine: A compound with a similar structure but different functional groups.

  • 4-(Boc-amino)benzylamine: Another compound with a tert-butyl group and an amino group, but with a benzylamine structure.

Uniqueness: Tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-7-12(8-10-17)16-13(18)11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTKBTAOGYJSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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